N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine
Description
Properties
IUPAC Name |
2-(2,4-difluoro-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4S/c1-17(15,16)12(5-9(13)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBFJYNCLFPFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and glycine.
Formation of Intermediate: 2,4-difluoroaniline is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,4-difluorophenyl)-N-(methylsulfonyl)amine.
Coupling Reaction: The intermediate is then coupled with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₉H₉F₂NO₄S
- Molecular Weight : 265.23 g/mol
The compound's structure contributes to its lipophilicity and potential for biological interactions.
Synthesis Overview
The synthesis of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine typically involves:
- Starting Materials : 2,4-difluoroaniline and glycine.
- Formation of Intermediate : Reaction of 2,4-difluoroaniline with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
- Coupling Reaction : The intermediate is coupled with glycine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Chemistry
This compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the development of more complex molecules.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfone derivatives | Hydrogen peroxide, potassium permanganate |
| Reduction | Produces amine derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Allows for functional group modifications | Sodium methoxide, potassium tert-butoxide |
Biological Research
The compound has been studied for its potential biological activities:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features suggest potential interactions with various receptors in biological systems.
Pharmaceutical Applications
Research indicates that this compound could act as a glycine transporter inhibitor. This inhibition is particularly relevant for treating neuropsychiatric disorders such as schizophrenia by modulating glycine levels in the central nervous system.
Case Study Insights
- A study demonstrated that compounds similar to this compound effectively inhibited the GlyT1 transporter, which is crucial for regulating glycine levels related to NMDA receptor activity. This mechanism is vital for developing antipsychotic medications .
Agricultural Chemistry
Emerging research suggests potential applications in agriculture, particularly in developing new herbicides or growth regulators based on its chemical structure and reactivity .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The compound is compared below with structurally related sulfonamide-glycine derivatives, focusing on substituent effects, physicochemical properties, and commercial availability.
Substituent Variations and Structural Analogues
Key Observations:
Halogen vs. Alkyl Substituents: Fluorine and chlorine substituents (e.g., 2,4-difluoro in the target compound vs. 2,3-dichloro in ) increase molecular weight and polarity compared to methyl or methoxy groups. Chlorine’s larger atomic size may enhance lipophilicity, while fluorine’s electronegativity improves metabolic stability.
Boiling Points and Stability :
- The dichlorophenyl analog () exhibits a high boiling point (486°C), suggesting strong intermolecular forces due to halogenation. Fluorinated analogs are expected to have similar thermal stability but lower boiling points due to fluorine’s smaller atomic radius.
Commercial Availability :
- Many analogs, such as N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine () and N-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)sulfonylglycine (), are discontinued or available only for laboratory use.
Biological Activity
N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHFNOS and a molecular weight of 265.23 g/mol. Its structure includes a glycine backbone with a 2,4-difluorophenyl group and a methylsulfonyl group. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- GABA Receptors : Similar compounds have been shown to act as potent agonists for GABA receptors, enhancing inhibitory neurotransmission which may protect neurons from excitotoxic damage.
- Metabotropic Glutamate Receptors (mGluRs) : The compound may modulate mGluR activity, which is crucial in treating psychiatric and neurological disorders. Inhibition of certain mGluR subtypes has shown promise in preclinical models for conditions like neuropathic pain and schizophrenia .
Biological Activity
The biological activity of this compound has been demonstrated through various assays:
- Enzyme Inhibition : It shows potential as an inhibitor of aldose reductase, an enzyme involved in diabetic complications. In vitro studies have indicated that derivatives of sulfonylglycines exhibit greater inhibitory activity than their non-sulfonyl counterparts .
- Neuroprotective Effects : Research suggests that compounds with similar structures can provide neuroprotection and cognitive modulation, indicating potential applications in treating neurodegenerative diseases.
Case Studies
- Aldose Reductase Inhibition :
-
Neuroprotective Properties :
- In a preclinical model investigating the effects on GABA receptors, this compound demonstrated the ability to enhance GABAergic transmission, leading to reduced excitotoxicity in neuronal cultures. This suggests its potential role in treating conditions such as epilepsy or anxiety disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3,4-Difluorophenyl)-N-(methylsulfonyl)glycine | CHFNOS | Different fluorine substitution pattern |
| N-(2-Fluorophenyl)-N-methylsulfonylglycine | CHFNOS | Single fluorine substitution |
| N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine | CHClNOS | Chlorine instead of fluorine |
This table illustrates how variations in halogen substitutions can influence biological activities and chemical reactivities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine?
- Methodology : The compound can be synthesized via a two-step process:
Sulfonylation : React glycine derivatives with methylsulfonyl chloride under basic conditions (e.g., NaH in THF) to form the methylsulfonyl intermediate.
Aryl Substitution : Introduce the 2,4-difluorophenyl group using Ullmann coupling or nucleophilic aromatic substitution, leveraging copper catalysts or microwave-assisted heating to enhance reactivity .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR Analysis :
- 1H/13C NMR : Identify the methylsulfonyl group (δ ~3.0 ppm for CH3SO2) and aromatic protons (δ 6.8–7.5 ppm for difluorophenyl). Use deuterated DMSO-d6 for solubility .
- 19F NMR : Confirm the presence of fluorine atoms (δ -110 to -120 ppm for aromatic fluorines) .
Advanced Research Questions
Q. How should researchers address discrepancies in NMR data during synthesis?
- Potential Causes :
- Impurities : By-products from incomplete sulfonylation or aryl substitution. Use preparative TLC or HPLC to isolate impurities for identification .
- Tautomerism : Check for keto-enol tautomerism in the glycine backbone using variable-temperature NMR .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites, focusing on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the difluorophenyl moiety .
- Fluorescence Quenching Assays : Label target proteins with dansyl groups (e.g., dansyl-L-sarcosine derivatives) and measure fluorescence changes upon compound binding .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Stability Testing :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Data Analysis and Mechanistic Studies
Q. How can researchers resolve contradictions in herbicidal activity data across studies?
- Factors to Investigate :
- Stereochemical Effects : Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers and test their individual bioactivities .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may skew activity measurements .
- Validation : Compare results with structurally related herbicides (e.g., sulfentrazone or diflufenican) to establish structure-activity relationships .
Q. What computational methods are suitable for predicting the compound’s environmental fate (e.g., biodegradation or bioaccumulation)?
- Software Tools :
- EPI Suite : Estimate biodegradation half-life using the BIOWIN model.
- Molecular Dynamics Simulations : Simulate interactions with soil enzymes (e.g., hydrolases) to predict degradation pathways .
Tables for Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
